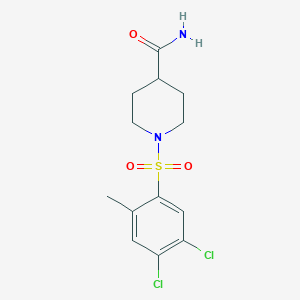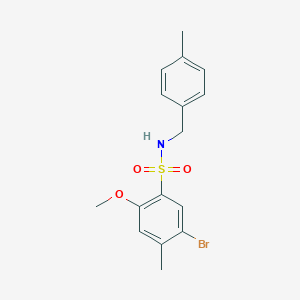
1-(4,5-DICHLORO-2-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-DICHLORO-2-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring substituted with a carboxamide group and a sulfonyl group attached to a dichloromethylphenyl moiety. Its unique structure imparts specific chemical properties that make it valuable in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-DICHLORO-2-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the dichloromethylphenyl sulfonyl chloride. This intermediate is then reacted with piperidine-4-carboxamide under controlled conditions to yield the final product. Common reagents used in these reactions include thionyl chloride for the sulfonylation step and various bases to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput reactors are utilized to scale up the production process. These methods ensure consistent quality and efficiency in producing large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,5-DICHLORO-2-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The dichloromethylphenyl moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4,5-DICHLORO-2-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4,5-DICHLORO-2-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1H-imidazole
- 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole
- 1-((4,5-Dichloro-2-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
Uniqueness
1-(4,5-DICHLORO-2-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H16Cl2N2O3S |
|---|---|
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
1-(4,5-dichloro-2-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-8-6-10(14)11(15)7-12(8)21(19,20)17-4-2-9(3-5-17)13(16)18/h6-7,9H,2-5H2,1H3,(H2,16,18) |
InChI-Schlüssel |
XBXLGVYAOHMTIU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C(=O)N)Cl)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C(=O)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)
![[(6-Propoxy(2-naphthyl))sulfonyl]-3-pyridylamine](/img/structure/B275307.png)
amine](/img/structure/B275309.png)

amine](/img/structure/B275312.png)




![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)

